

# Propyl Decanoate: A Comprehensive Technical Overview for Researchers and Drug Development Professionals

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**Propyl decanoate**, also known as propyl caprate, is an ester of decanoic acid and propanol. This document provides a detailed guide for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, and analytical methods, while also touching upon the biological context of related decanoate compounds.

## **Core Chemical and Physical Properties**

**Propyl decanoate** is identified by the CAS Number 30673-60-0 and has the molecular formula C13H26O2.[1] A summary of its key identifiers and physicochemical properties is presented below.



Identifier/Property	Value	Reference
CAS Number	30673-60-0	[2][3]
Molecular Formula	C13H26O2	[2][3]
Molecular Weight	214.34 g/mol	[2]
IUPAC Name	propyl decanoate	[2]
Synonyms	n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester	[2][3]
Appearance	Colorless clear liquid (estimated)	[4]
Boiling Point	253.00 to 256.00 °C @ 760.00 mm Hg	[4]
Specific Gravity	0.85000 to 0.86500 @ 25.00 °C	[4]
Refractive Index	1.41800 to 1.43300 @ 20.00 °C	[4]
Flash Point	229.00 °F (109.44 °C)	[4]
Solubility	Soluble in alcohol; Insoluble in water	[4]

# **Synthesis of Propyl Decanoate**

The primary method for synthesizing **propyl decanoate** is through the esterification of decanoic acid with propanol. This can be achieved via chemical or enzymatic catalysis.

## 1. Acid-Catalyzed Esterification (Fischer Esterification)

This is a common method involving the reaction of decanoic acid and propanol in the presence of a strong acid catalyst, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid.[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.



Experimental Protocol: Acid-Catalyzed Esterification

- Materials:
  - Decanoic acid
  - n-Propanol
  - Sulfuric acid (concentrated) or p-toluenesulfonic acid
  - Sodium bicarbonate solution (saturated)
  - Anhydrous magnesium sulfate or sodium sulfate
  - Organic solvent (e.g., toluene or hexane)
  - Standard laboratory glassware for reflux and extraction
- Procedure:
  - In a round-bottom flask, combine decanoic acid and an excess of n-propanol.
  - Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
  - Set up the apparatus for reflux and heat the mixture for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
  - After cooling, transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
  - The crude propyl decanoate can be purified by fractional distillation.



## 2. Enzymatic Synthesis

Enzymatic synthesis, often utilizing lipases, offers a greener alternative with higher specificity and milder reaction conditions. The reaction involves the direct esterification of decanoic acid and propanol catalyzed by an immobilized lipase.

Experimental Protocol: Enzymatic Synthesis

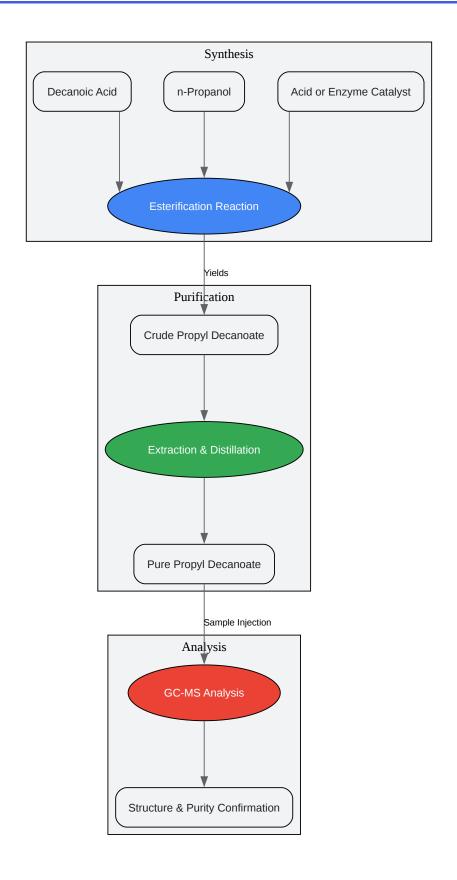
- Materials:
  - Decanoic acid
  - n-Propanol
  - Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)
  - An organic solvent (optional, solvent-free systems are also common)
  - Molecular sieves (to remove water produced during the reaction)

#### Procedure:

- In a reaction vessel, combine decanoic acid and n-propanol in a desired molar ratio.
- Add the immobilized lipase and molecular sieves.
- Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C).
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
- Upon completion, separate the immobilized enzyme by filtration for potential reuse.
- The product can be purified from the remaining substrates, if necessary, by distillation or chromatography.

A logical workflow for the synthesis and analysis of **propyl decanoate** is depicted in the following diagram.





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Caption: Workflow for Propyl Decanoate Synthesis and Analysis.



## **Analytical Methods**

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the analysis and identification of **propyl decanoate**.

Experimental Protocol: GC-MS Analysis

- Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., HP-5MS) is used.[6]
- Sample Preparation: Dilute the propyl decanoate sample in a suitable solvent like nhexane.
- GC Conditions:
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
  - Injector Temperature: 250 °C.[7]
  - Oven Temperature Program: An initial temperature of around 60 °C held for a few minutes, followed by a ramp up to a final temperature of approximately 250-280 °C.[6][7]
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Mass Range: Scan from a suitable m/z range (e.g., 40-500 amu).[6]
- Data Analysis: The resulting mass spectrum of propyl decanoate can be compared with reference spectra in databases like NIST for confirmation. The retention time from the gas chromatogram is also a key identifier.

# Biological Context and Potential Applications in Drug Development

While specific pharmacological data for **propyl decanoate** is limited, the broader class of decanoate esters has relevance in drug development. **Propyl decanoate** is known to be a metabolite in Saccharomyces cerevisiae.[2]







The decanoate moiety is utilized in long-acting injectable drug formulations. For instance, decanoate esters of antipsychotic drugs like fluphenazine and zuclopenthixol are used to create depot injections that provide sustained release of the active drug over several weeks.[8] This is due to the increased lipophilicity of the ester prodrug, which slows its release from the oily vehicle at the injection site and subsequent hydrolysis to the active compound.[8]

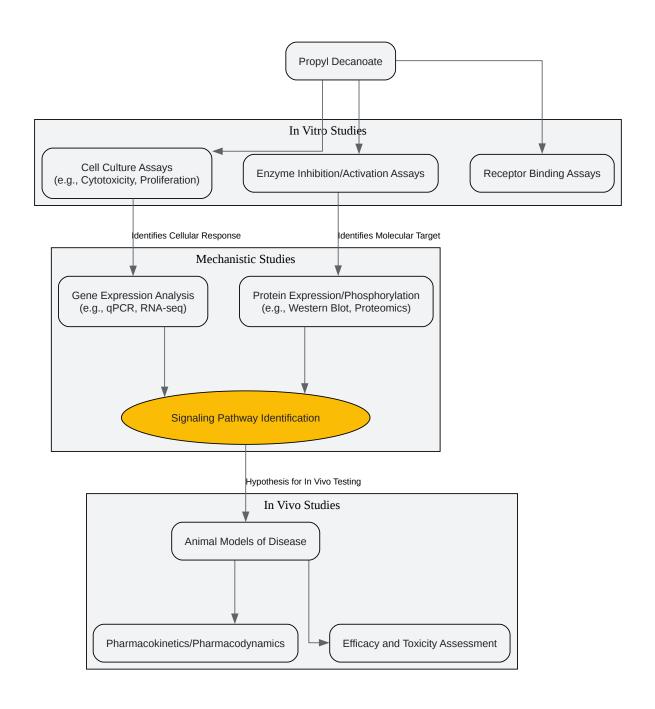
Furthermore, sodium caprate (the sodium salt of decanoic acid) has been extensively studied as a penetration enhancer for oral drug delivery.[9] It is thought to increase the permeability of the intestinal epithelium, thereby improving the absorption of poorly permeable drugs.[9] While this action is attributed to the free fatty acid, the ester form, **propyl decanoate**, would first need to be hydrolyzed to release decanoic acid. The microbial degradation of **propyl decanoate** in environments like soil and wastewater proceeds via hydrolysis by lipases and esterases into propanol and decanoic acid, a pathway that could be relevant in biological systems.[5]

Given the roles of other decanoate esters in modifying drug pharmacokinetics and absorption, **propyl decanoate** could be a subject of interest for researchers in drug formulation and delivery. Its own biological activities, however, remain an area for further investigation.

# **Signaling Pathways**

Currently, there is no specific information available in the scientific literature that directly implicates **propyl decanoate** in any particular signaling pathways. Research into the biological effects of **propyl decanoate** would be necessary to elucidate any such involvement. The workflow for investigating the biological activity of a compound like **propyl decanoate** is illustrated below.





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Caption: Workflow for Investigating Biological Activity.



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